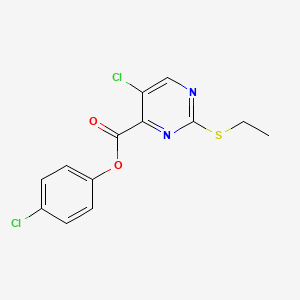
4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate: is a chemical compound with a complex structure. It belongs to the pyrimidine class and has shown promising properties in various scientific applications. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate: Compound 5(a-b) (20 mmol) is refluxed in phosphorus oxychloride (210 mmol) at 105°C for 3–4 hours.
Industrial Production Methods:: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions can also occur.
Substitution: Substitution reactions involving the chloro and ethylsulfanyl groups are possible.
- Other reagents specific to the desired reaction pathways.
Phosphorus Oxychloride: Used in the initial step for chlorination.
Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential drug development.
Neuroprotection: Recent research suggests that triazole-pyrimidine hybrids (including our compound) exhibit neuroprotective properties.
Anti-neuroinflammatory Activity: Inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.
ER Stress and Apoptosis: Reduced expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells.
Materials Science: May contribute to novel materials.
Mechanism of Action
The compound likely exerts its effects through:
Inhibition of ER Stress: Protecting neuronal cells.
NF-kB Pathway Modulation: Inhibition of inflammation.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyrimidine derivatives. Its unique structure and properties set it apart.
Properties
Molecular Formula |
C13H10Cl2N2O2S |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-2-20-13-16-7-10(15)11(17-13)12(18)19-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
KYCNGDFWZRMRNK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methylbenzyl)sulfanyl]-9H-purin-6-ol](/img/structure/B11401338.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide](/img/structure/B11401342.png)


![ethyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11401365.png)
![N-[2-(2-Acetylamino-ethyl)-1-methyl-1H-benzoimidazol-5-yl]-4-methoxy-benzamide](/img/structure/B11401371.png)
![1'-ethyl-2-(3-methoxypropyl)-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11401377.png)
![Methyl 4-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11401379.png)
![N-(3-methoxyphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401389.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11401396.png)
![Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11401401.png)
![5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11401407.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11401408.png)
![8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11401413.png)
